

Application Notes and Protocols for MF-094, a selective USP30 Inhibitor

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Compound of Interest

Compound Name: MF-094

Cat. No.: B10800839

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Introduction

MF-094 is a potent and selective inhibitor of Ubiquitin Specific Protease 30 (USP30), a deubiquitinase localized to the outer mitochondrial membrane.[1][2][3] USP30 functions as a negative regulator of mitophagy, the selective degradation of damaged mitochondria, by counteracting the ubiquitination of mitochondrial surface proteins mediated by the E3 ligase Parkin.[4][5][6][7] By inhibiting USP30, **MF-094** promotes the accumulation of ubiquitin chains on damaged mitochondria, thereby enhancing their clearance through the PINK1/Parkin-mediated mitophagy pathway.[1][3][4][5] This mechanism of action makes **MF-094** a valuable tool for studying mitochondrial homeostasis and a potential therapeutic agent for diseases associated with mitochondrial dysfunction, such as neurodegenerative disorders and cancer.[8]

These application notes provide detailed information on the solubility of **MF-094** and protocols for its use in in vitro and in vivo experiments.

Physicochemical Properties and Solubility

MF-094 is a solid compound with a molecular weight of 535.7 g/mol.[9][10] Its solubility is a critical factor for its use in experimental settings.

Table 1: Solubility of **MF-094**

Solvent	Concentration	Notes	Source
Dimethyl Sulfoxide (DMSO)	≥ 125 mg/mL (233.34 mM)	Ultrasonic treatment may be needed. Hygroscopic DMSO can affect solubility; use freshly opened solvent.	[1]
Dimethyl Sulfoxide (DMSO)	90 mg/mL	-	[2]
Dimethyl Sulfoxide (DMSO)	50 mM	-	[9]
Dimethyl Sulfoxide (DMSO)	115 mg/mL (214.67 mM)	Sonication is recommended.	[7]

Note on Aqueous Solubility: Direct solubility of **MF-094** in aqueous buffers like PBS is limited. For cell-based assays, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. The final DMSO concentration should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Preparation of MF-094 for Experiments

In Vitro Stock Solution Preparation

For in vitro experiments, a stock solution of **MF-094** is typically prepared in high-quality, anhydrous DMSO.

Protocol for 10 mM Stock Solution in DMSO:

- Weigh out the required amount of **MF-094** powder.
- Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration (e.g., for 1 mg of **MF-094**, add 186.67 µL of DMSO).
- If necessary, facilitate dissolution by brief vortexing and sonication in a water bath until the solution is clear.[1][7]

- Store the stock solution at -20°C or -80°C for long-term stability.[1][10] Vendor information suggests stability for at least one year at -80°C and up to two years at -80°C.[1][7]

In Vivo Formulation and Administration

The poor aqueous solubility of **MF-094** necessitates the use of specific vehicles for in vivo administration. The choice of vehicle depends on the administration route and the experimental model. It is crucial to prepare a clear stock solution in an organic solvent before dilution with aqueous solutions.

Table 2: In Vivo Formulations for **MF-094**

Vehicle Composition	Administration Route	Notes	Source
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	Oral (p.o.), Intraperitoneal (i.p.)	Prepare by first dissolving MF-094 in DMSO, then adding PEG300, followed by Tween-80 and finally saline. This results in a suspended solution.	[3]
10% DMSO, 90% Corn oil	Oral (p.o.)	Prepare by first dissolving MF-094 in DMSO, then adding corn oil. This results in a clear solution.	[3]
5% DMSO, diluted with saline	Lateral Ventricular Injection	MF-094 was first dissolved in 5% DMSO and then diluted with saline for injection into mice.	[1]
Nanoparticle formulation (ZIF-8-PDA-PEGTK)	Intravenous (via tail vein)	A nanoparticle delivery system was developed to enhance the anti-tumor effects of MF-094 in a mouse xenograft model of oral squamous cell carcinoma.	[4]

Note: For in vivo experiments, it is recommended to prepare the working solutions fresh on the day of use.[3]

Experimental Protocols

Cell Viability and Cytotoxicity Assay (CCK-8)

This protocol describes the use of the Cell Counting Kit-8 (CCK-8) to assess the effect of **MF-094** on cell viability.

Materials:

- Cells of interest
- 96-well cell culture plates
- Complete cell culture medium
- **MF-094** stock solution (10 mM in DMSO)
- Cell Counting Kit-8 (CCK-8)
- Microplate reader

Protocol:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 μ L of complete medium.
- Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
- Prepare serial dilutions of **MF-094** from the stock solution in complete medium to achieve the desired final concentrations. A vehicle control (medium with the same final concentration of DMSO) should be included.
- Remove the medium from the wells and add 100 μ L of the medium containing different concentrations of **MF-094** or the vehicle control.
- Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
- Add 10 μ L of CCK-8 solution to each well.^{[8][11][12][13]} Be careful to avoid introducing bubbles.
- Incubate the plate for 1-4 hours at 37°C. The incubation time may need to be optimized depending on the cell type and density.

- Measure the absorbance at 450 nm using a microplate reader.[\[8\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)
- Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis of Mitophagy Markers

This protocol outlines the detection of key mitophagy-related proteins, such as PINK1 and Parkin, by Western blotting following treatment with **MF-094**.

Materials:

- Cells of interest
- Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- **MF-094** stock solution (10 mM in DMSO)
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-PINK1, anti-Parkin, anti-ubiquitin, anti-TOM20, anti-LC3, anti-GAPDH or β -actin as a loading control)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate

Protocol:

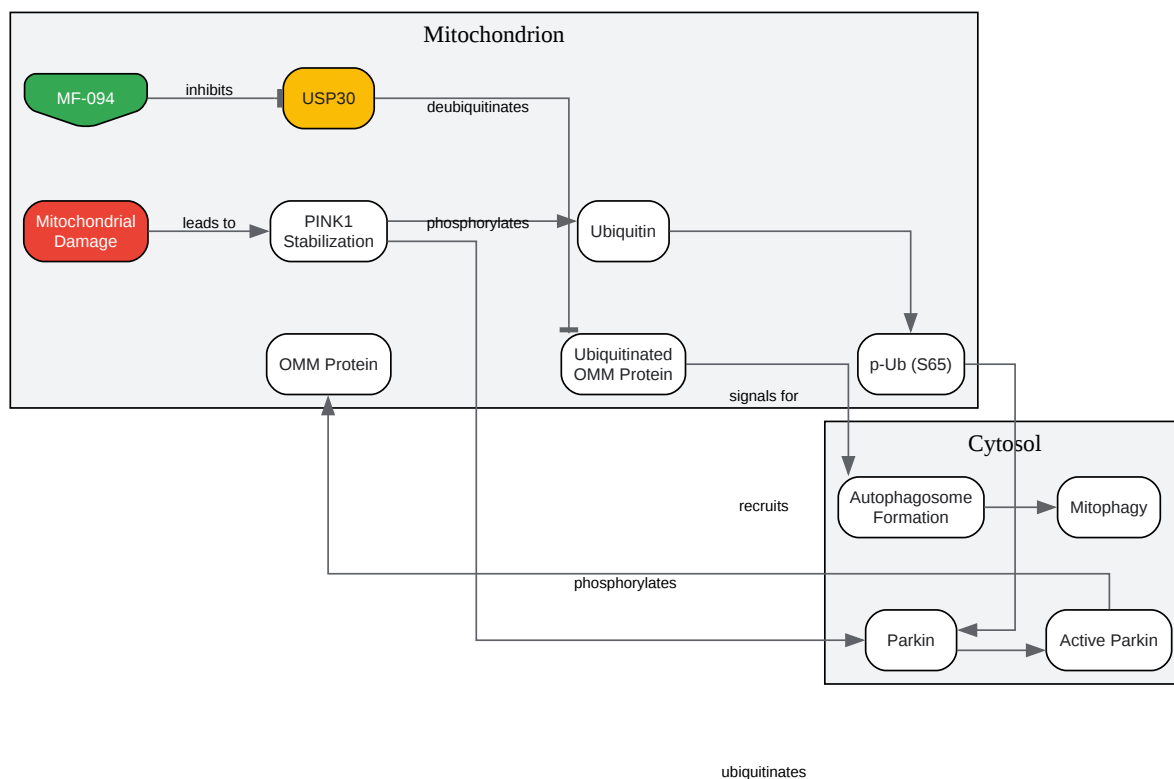
- Plate cells and treat with **MF-094** at the desired concentration and for the appropriate duration. To induce mitophagy, cells can be co-treated with a mitochondrial uncoupler like CCCP or a combination of Antimycin A and Oligomycin A.[\[5\]](#)
- Harvest cells and lyse them in ice-cold lysis buffer.

- Determine the protein concentration of the lysates using a BCA assay.
- Denature equal amounts of protein by boiling in Laemmli sample buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
- Wash the membrane three times with TBST for 10 minutes each.
- Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST for 10 minutes each.
- Develop the blot using a chemiluminescent substrate and visualize the protein bands using an imaging system.
- Quantify the band intensities using densitometry software and normalize to the loading control.

Signaling Pathways and Workflows

USP30-Mediated Regulation of Mitophagy

MF-094 enhances mitophagy by inhibiting USP30, which otherwise removes ubiquitin chains from mitochondrial proteins, thereby preventing their recognition by the autophagy machinery. The following diagram illustrates the core signaling pathway.

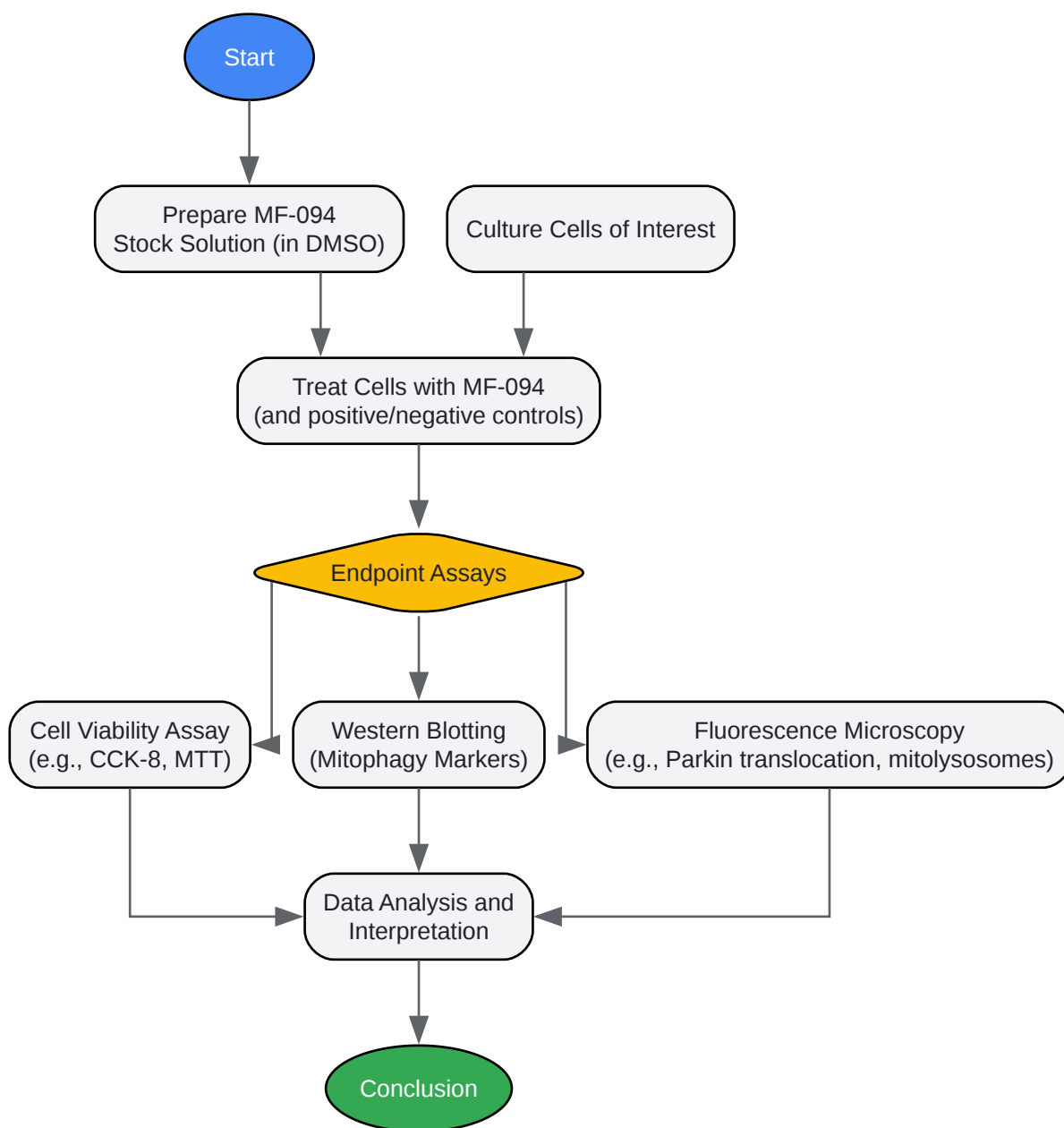


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Caption: USP30 signaling in mitophagy and its inhibition by **MF-094**.

General Experimental Workflow for In Vitro Testing of MF-094

The following diagram outlines a typical workflow for evaluating the in vitro effects of **MF-094**.



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Caption: A typical workflow for in vitro experiments with **MF-094**.

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